Isoxazolo[5,4-c]pyridin-3-ol
Overview
Description
Isoxazolo[5,4-c]pyridin-3-ol is an organic compound belonging to the class of isoxazolopyridines. These compounds are characterized by an isoxazole ring fused to a pyridine ring. Isoxazole is a five-membered ring containing three carbon atoms, one oxygen atom, and one nitrogen atom, while pyridine is a six-membered ring with five carbon atoms and one nitrogen atom .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazolo[5,4-c]pyridin-3-ol typically involves the heterocyclization of 5-aminoisoxazoles with 1,3-dielectrophiles. One common method starts with 5-amino-3-methylisoxazole, which reacts with Mannich bases in pyridine under reflux conditions to yield substituted isoxazolopyridines . Another approach involves the reaction of 4-acyl-1H-pyrrole-2,3-diones with isoxazole to form α-ketoamides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic chemistry and large-scale organic synthesis would apply, including the use of continuous flow reactors and optimization of reaction conditions for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Isoxazolo[5,4-c]pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at positions adjacent to the nitrogen atom in the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, followed by nucleophiles like amines or thiols for substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the isoxazolopyridine framework.
Scientific Research Applications
Isoxazolo[5,4-c]pyridin-3-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of isoxazolo[5,4-c]pyridin-3-ol involves its interaction with specific molecular targets. For instance, it has been shown to modulate the activity of serine/threonine-protein kinase, which plays a crucial role in cell cycle regulation . The compound’s effects are mediated through its binding to the active site of the enzyme, leading to alterations in cellular signaling pathways.
Comparison with Similar Compounds
Isoxazolo[5,4-c]pyridin-3-ol can be compared with other isoxazolopyridine derivatives, such as:
Isoxazolo[5,4-b]pyridine: Similar in structure but differs in the position of the nitrogen atom in the pyridine ring.
Isoxazolo[4,5-b]pyridine: Another isomer with different biological activities and synthetic routes.
The uniqueness of this compound lies in its specific ring fusion pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
[1,2]oxazolo[5,4-c]pyridin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2/c9-6-4-1-2-7-3-5(4)10-8-6/h1-3H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAFYPVJLKTWET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70461144 | |
Record name | isoxazolo[5,4-c]pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70461144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847996-42-3 | |
Record name | isoxazolo[5,4-c]pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70461144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Isoxazolo[5,4-c]pyridin-3-ol interact with its target and what are the downstream effects?
A: this compound acts as a selective agonist of GABAA receptors, specifically those containing the δ subunit [, ]. These receptors are primarily found in extrasynaptic locations and mediate tonic inhibition in the brain. Upon binding to these receptors, this compound enhances the effects of the inhibitory neurotransmitter GABA, leading to neuronal hyperpolarization and a decrease in neuronal excitability. This modulation of GABAergic signaling has been implicated in various physiological processes, including cognition, anxiety, and sleep.
Q2: Does the sex of the animal model influence the effects of this compound on cocaine sensitization?
A: Research suggests that sex plays a role in the effects of this compound on cocaine sensitization []. Studies have shown that female rats exhibit greater sensitivity to the effects of this compound compared to male rats, possibly due to a higher expression of δ-containing GABAA receptors in specific brain regions in females []. This highlights the importance of considering sex as a biological variable in preclinical studies involving this compound.
Q3: What is the relationship between the structure of GABAA receptors and their affinity for different ligands?
A: The GABAA receptor is a heteropentameric protein complex composed of various subunits (α, β, γ, δ, etc.). The specific subunit composition of the receptor influences its pharmacological properties, including ligand binding affinities []. Research has demonstrated that different subunits within the GABAA receptor exhibit varying affinities for this compound and other GABAergic ligands. For instance, the β subunit subtype with a molecular weight of 58,000 displays a higher affinity for this compound compared to the β subunit subtype with a molecular weight of 56,000 []. Additionally, variations in the α subunit composition across different brain regions contribute to the distinct pharmacological profiles observed for GABAA receptors []. These findings emphasize the complexity of GABAA receptor pharmacology and the need for further investigations to fully understand the structure-activity relationships governing ligand binding and downstream effects.
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